3-Chloro-2,4,5-trifluorobenzaldehyde
Overview
Description
3-Chloro-2,4,5-trifluorobenzaldehyde is a compound of interest in various fields of chemistry, including organic synthesis and material science. This compound is known for its unique structural features, which include chloro and trifluoromethyl groups attached to a benzaldehyde core, influencing its reactivity and physical properties.
Synthesis Analysis
The synthesis of related chloro- and fluoro-substituted benzaldehydes involves various methods, including the oxidation of corresponding methyl or methylene groups in the presence of specific reagents or catalysts. For example, chloro-fluorobenzaldehydes have been synthesized through oxidation reactions using chromium trioxide in acetic acid/acetic anhydride, followed by hydrolysis (Zhou Yu, 2002).
Molecular Structure Analysis
Molecular structure analysis of chloro- and fluoro-substituted benzaldehydes, including X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FT-IR), and Raman spectroscopy, provides insights into their conformational isomers and optimized geometrical parameters. Density functional theory (DFT) calculations complement these experimental techniques to offer a detailed understanding of their molecular orbitals and potential energy distribution (C. Parlak et al., 2014).
Chemical Reactions and Properties
Chloro- and fluoro-substituted benzaldehydes participate in various chemical reactions, including those with alkynes, alkenes, or allenes, often involving cleavage of the aldehyde C-H bond. These reactions can lead to the formation of products with significant synthetic and industrial value (Ken Kokubo et al., 1999).
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research on the synthesis of heterocyclic compounds, such as 4-Arylmethylideneisoxazol-5(4H)-ones, demonstrates the importance of aromatic aldehydes in facilitating multi-component reactions. These reactions are crucial for creating molecules with significant biological and medicinal properties. Aromatic aldehydes, by reacting with other compounds under catalyzed conditions, contribute to the development of new, environmentally friendly procedures for preparing heterocycles, highlighting the potential utility of 3-Chloro-2,4,5-trifluorobenzaldehyde in similar synthetic pathways (Laroum et al., 2019).
Environmental Science Applications
In environmental science, the study of chlorinated compounds, such as polychlorinated dibenzothiophenes and dibenzofurans, reveals the impact of chemical processes on environmental pollution. Research evaluating the sources and toxicity of these compounds contributes to our understanding of environmental contamination and the development of remediation strategies. This context underlines the relevance of studying compounds like 3-Chloro-2,4,5-trifluorobenzaldehyde for their potential environmental effects and degradation products (Huntley et al., 1994).
Material Science and Polymerization
The polymerization of higher aldehydes is a significant area of research within material science. Studies focusing on the polymerization processes provide insights into the mechanisms, thermodynamics, and applications of polymers derived from aldehydes. Such research highlights the potential of 3-Chloro-2,4,5-trifluorobenzaldehyde in contributing to the development of new materials with specific properties, including enhanced stability and functionality (Kubisa et al., 1980).
properties
IUPAC Name |
3-chloro-2,4,5-trifluorobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF3O/c8-5-6(10)3(2-12)1-4(9)7(5)11/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNOTUPISSVMOCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)Cl)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90471689 | |
Record name | 3-Chloro-2,4,5-trifluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90471689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2,4,5-trifluorobenzaldehyde | |
CAS RN |
101513-80-8 | |
Record name | 3-Chloro-2,4,5-trifluorobenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=101513-80-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-2,4,5-trifluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90471689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.